molecular formula C11H14ClN B2749922 2-(4-Chlorobenzyl)pyrrolidine CAS No. 66162-29-6

2-(4-Chlorobenzyl)pyrrolidine

Cat. No.: B2749922
CAS No.: 66162-29-6
M. Wt: 195.69
InChI Key: IQGVUZCAENHORR-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzyl)pyrrolidine is a nitrogen-containing heterocyclic compound with the molecular formula C11H14ClN It is characterized by a pyrrolidine ring substituted with a 4-chlorobenzyl group at the second position

Scientific Research Applications

2-(4-Chlorobenzyl)pyrrolidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is used in the production of fine chemicals and as a building block in the synthesis of more complex molecules.

Safety and Hazards

While specific safety and hazard information for 2-(4-Chlorobenzyl)pyrrolidine is not available in the retrieved papers, it’s important to handle all chemical compounds with care, using personal protective equipment and ensuring adequate ventilation .

Future Directions

Pyrrolidine compounds, including 2-(4-Chlorobenzyl)pyrrolidine, hold promise in pharmacotherapy due to their diverse biological activities . Future research could focus on further exploring the biological activities of these compounds and their potential applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorobenzyl)pyrrolidine typically involves the reaction of pyrrolidine with 4-chlorobenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of pyrrolidine attacks the electrophilic carbon of the 4-chlorobenzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chlorobenzyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives of the compound.

    Substitution: N-substituted pyrrolidine derivatives.

Comparison with Similar Compounds

    Pyrrolidine: A simpler analog without the 4-chlorobenzyl group.

    4-Chlorobenzylamine: Lacks the pyrrolidine ring but contains the 4-chlorobenzyl group.

    N-Benzylpyrrolidine: Similar structure but without the chlorine atom.

Comparison: 2-(4-Chlorobenzyl)pyrrolidine is unique due to the presence of both the pyrrolidine ring and the 4-chlorobenzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to pyrrolidine, the 4-chlorobenzyl group enhances its lipophilicity and potential biological activity. Compared to 4-chlorobenzylamine, the pyrrolidine ring provides additional sites for chemical modification and interaction with biological targets.

Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN/c12-10-5-3-9(4-6-10)8-11-2-1-7-13-11/h3-6,11,13H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQGVUZCAENHORR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Heat 1.05 g of 5-(4-chlorobenzyl)pyrrolidin-2-one and 0.2 g of lithium aluminum hydride under reflux for 20 hours in 20 ml of tetrahydrofuran. Effect decomposition of the reaction product by admixing it with ice water. Then add 5 ml of 6 N sodium hydroxide solution to the resulting admixture and extract the thus-prepared base with diethyl ether. After drying the ether extract over sodium sulfate, concentrate it to obtain 0.7 g of the title compound as an oil. Convert the oil into the corresponding hydrochloride with methanol/ethereal hydrochloric acid; yield: 580 mg; m.p. of the hydrochloride 189° to 192°.
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

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